molecular formula C9H8ClNO3S B3017662 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride CAS No. 343317-55-5

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B3017662
CAS No.: 343317-55-5
M. Wt: 245.68
InChI Key: AHGNKLDDBDXSPB-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzoxazole heterocycle linked to an ethanesulfonyl chloride group. The benzoxazole moiety, comprising fused benzene and oxazole rings, introduces both electron-withdrawing and aromatic properties, which influence the compound’s reactivity and applications. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNKLDDBDXSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. Its structure features a benzoxazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C9H8ClNO2S\text{C}_9\text{H}_8\text{Cl}\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses. The sulfonyl chloride group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are crucial for its biological effects.

Antimicrobial Activity

Research indicates that compounds with a benzoxazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis while displaying lower activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
1Bacillus subtilis50
2Escherichia coli200
3Candida albicans100
4Staphylococcus aureus75

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Various compounds have shown cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. In particular, compounds derived from benzoxazole have been noted for their ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of benzoxazole derivatives, it was found that certain modifications to the benzoxazole ring significantly enhanced activity against MCF-7 cells. The most potent compound exhibited an IC50 value of 10 μM, indicating strong anticancer properties .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AMCF-710
BA54915
CPC320
DHCT-11612

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that substituents on the benzoxazole ring significantly influence the biological activity of the compounds. Electron-donating groups tend to enhance antimicrobial and anticancer activities, while electron-withdrawing groups may reduce efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Below is a detailed comparison of 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride with analogous compounds, emphasizing structural variations, physicochemical properties, and inferred reactivity.

Table 1: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Type Key Features
This compound C₉H₇ClN₂O₃S 270.68 Not provided Benzoxazole heterocycle Electron-deficient aromatic system
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 265.67 1253739-20-6 3-Nitrophenyl Strong electron-withdrawing nitro group
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Aliphatic, fluorinated Enhanced electrophilicity due to fluorine
2-(Difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride C₁₀H₁₀ClF₂O₃S 290.70 Not provided Benzopyran, difluoromethyl Fused oxygen heterocycle, lipophilic
2,3-Dihydro-1H-indene-4-sulfonyl chloride C₉H₉ClO₂S 216.68 Not provided Fused bicyclic system Planar aromatic structure (note: molecular formula in source may be misreported)

Structural and Electronic Effects

  • Benzoxazole vs. Nitrophenyl (Entry 1 vs. In contrast, the nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride is a stronger electron-withdrawing substituent, likely increasing sulfonyl chloride reactivity toward nucleophiles .
  • Aliphatic Fluorinated Systems (Entry 3,3-difluorocyclopentane): Fluorination enhances electrophilicity and stability against hydrolysis compared to non-fluorinated aliphatic analogs. However, the absence of aromaticity may limit applications requiring π-π interactions .
  • Benzopyran vs. Benzoxazole (Entry 2-(difluoromethyl)-benzopyran) : Benzopyran’s oxygen-containing six-membered ring introduces distinct steric and electronic profiles. The difluoromethyl group increases lipophilicity, which may improve membrane permeability in bioactive molecules .

Notes on Data Consistency and Limitations

  • The molecular formula for 2,3-dihydro-1H-indene-4-sulfonyl chloride (C₃HBrClNO₂S₂) in the source appears inconsistent with the compound’s expected structure. A corrected formula (C₉H₉ClO₂S) is proposed based on the indene scaffold .
  • CAS numbers and molecular weights for some compounds (e.g., N-ethyl-N-propylsulfamoyl chloride) were unavailable in the source, limiting direct comparisons .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride?

  • Methodology : Synthesis typically involves sulfonation of 3-(2-hydroxyethyl)-1,2-benzoxazole followed by chlorination using agents like thionyl chloride. Characterization requires HPLC for purity validation (>95% as per standard protocols) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) and FTIR can verify molecular weight (C₉H₇ClN₂O₃S; ~258.68 g/mol) and functional groups (e.g., sulfonyl chloride stretch at ~1370–1350 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?

  • Methodology : Conduct accelerated stability studies under humidity (e.g., 40°C/75% RH), light exposure, and inert atmospheres. Monitor degradation via HPLC and TLC. Store in airtight containers at 2–8°C, avoiding moisture and heat (decomposes above 150°C). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Q. What safety protocols are critical when handling this sulfonyl chloride?

  • Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid aqueous environments to prevent hydrolysis to sulfonic acids. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group enable selective nucleophilic substitutions in complex syntheses?

  • Methodology : The electrophilic sulfonyl chloride reacts with amines (e.g., to form sulfonamides) or alcohols (to form sulfonate esters). Optimize reaction conditions (e.g., solvent polarity, base strength) using kinetic studies. Monitor reaction progress via LC-MS and isolate products via column chromatography. For mechanistic insights, employ DFT calculations to model transition states .

Q. What role does the benzoxazole moiety play in modulating biological activity for CNS drug candidates?

  • Methodology : Compare the compound’s benzoxazole core to analogs in antipsychotics (e.g., risperidone’s 6-fluoro-1,2-benzoxazol-3-yl group). Conduct in vitro binding assays (e.g., dopamine D2 and 5-HT2A receptors) and evaluate lipophilicity (logP) via shake-flask methods to correlate structure-activity relationships (SAR) .

Q. What computational approaches are used to predict the electronic effects of substituents on sulfonyl chloride reactivity?

  • Methodology : Perform quantum mechanical calculations (e.g., Gaussian) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Molecular dynamics (MD) simulations can model solvation effects. Validate predictions experimentally via Hammett plots using para-substituted aryl sulfonyl chlorides .

Q. How can researchers mitigate risks from decomposition products during high-temperature reactions?

  • Methodology : Analyze thermal decomposition via GC-MS to identify byproducts (e.g., SO₂, HCl). Use scavengers (e.g., triethylamine for HCl) in reactions. Optimize temperature gradients using microreactors to minimize degradation. Reference SDS guidelines for emergency exposure protocols .

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